1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

Description

Chemical Identity and Nomenclature

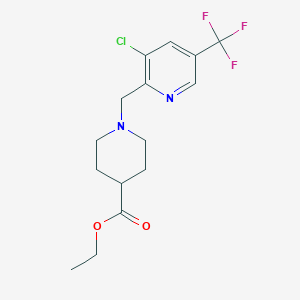

The compound 1-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester is a synthetically derived heterocyclic molecule with the systematic IUPAC name ethyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carboxylate . Its molecular formula is C₁₅H₁₈ClF₃N₂O₂ , and it has a molecular weight of 350.77 g/mol . The CAS Registry Number 1858242-66-6 uniquely identifies this compound in chemical databases.

The nomenclature reflects its structural components:

- Pyridine core : A six-membered aromatic ring with nitrogen at position 1, substituted at positions 3 (chloro) and 5 (trifluoromethyl).

- Piperidine moiety : A saturated six-membered ring with nitrogen at position 1, linked to the pyridine via a methylene bridge.

- Ethyl ester : A carboxylic acid derivative at position 4 of the piperidine ring.

The SMILES notation CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl and InChIKey QEUAEAQHXGYCAJ-UHFFFAOYSA-N provide precise machine-readable representations of its structure.

Historical Context in Pyridine-Piperidine Chemistry

Pyridine and piperidine derivatives have been pivotal in organic chemistry since the 19th century. Pyridine was first isolated from coal tar in 1849, while piperidine was derived from pepper alkaloids. The fusion of these heterocycles emerged as a strategic approach in medicinal chemistry, particularly for modulating pharmacokinetic properties.

The introduction of trifluoromethyl groups into heterocyclic systems, as seen in this compound, became prominent in the late 20th century. This trend was driven by the group’s ability to enhance metabolic stability and lipophilicity, critical for drug design. The specific combination of pyridine, piperidine, and fluorinated substituents in this compound aligns with modern agrochemical and pharmaceutical research priorities, exemplified by its structural analogs in patents and journals.

Classification in Heterocyclic Compound Systems

This compound belongs to two major heterocyclic classes:

Additionally, it is classified as a halogenated heterocycle due to the chloro and trifluoromethyl substituents, which are hallmarks of bioactive molecules in agrochemicals and CNS-targeting drugs. Its bifunctional architecture enables interactions with diverse biological targets, leveraging both aromatic stacking (pyridine) and conformational flexibility (piperidine).

Structural Significance in Organic Chemistry Research

The compound’s structure integrates three pharmacophoric elements:

- Electron-deficient pyridine : The chloro and trifluoromethyl groups create an electron-withdrawing environment, enhancing reactivity in nucleophilic substitutions.

- Piperidine spacer : The saturated ring introduces stereoelectronic flexibility, facilitating binding to enzymes or receptors.

- Ethyl ester prodrug motif : The ester group improves membrane permeability, with potential hydrolysis in vivo to release the active carboxylic acid.

Key structural parameters :

- LogP : 3.53 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

- Topological polar surface area (TPSA) : 42.43 Ų, suggesting balanced solubility and permeability.

Recent studies highlight its utility as a synthetic intermediate for:

- Pesticides : Trifluoromethylpyridine derivatives are prevalent in neonicotinoid insecticides.

- Pharmaceuticals : Piperidine esters serve as precursors for protease inhibitors and kinase modulators.

This structural hybrid exemplifies the synergy between heterocyclic chemistry and rational drug design, offering a template for optimizing bioactivity and synthetic scalability.

Propriétés

IUPAC Name |

ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClF3N2O2/c1-2-23-14(22)10-3-5-21(6-4-10)9-13-12(16)7-11(8-20-13)15(17,18)19/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUAEAQHXGYCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Glycine Transporter Inhibition

One of the prominent applications of this compound is as an inhibitor of Glycine Transporter 1 (GlyT1). GlyT1 plays a crucial role in the regulation of glycine levels in the central nervous system, which is vital for neurotransmission and has implications in conditions such as schizophrenia.

A study highlighted the design of a potent GlyT1 inhibitor derived from the compound, demonstrating significant inhibitory activity (IC50 = 1.8 nM) and favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rodent models . This suggests its potential as a therapeutic agent for schizophrenia.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that it acts as an inhibitor of Mur enzymes critical for bacterial cell wall synthesis. Docking studies have shown that the compound binds effectively to the active sites of these enzymes, disrupting their function and exhibiting significant antibacterial activity.

Antimycobacterial Activity

In vitro studies have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) significantly lower than standard treatments like ethambutol, indicating strong potential for developing new tuberculosis therapies based on its scaffold.

Cytotoxicity in Cancer Cells

Further research has explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induces apoptosis at micromolar concentrations, with IC50 values suggesting potent anticancer activity compared to established chemotherapeutics.

Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

a. Pyrimidine vs. Pyridine Derivatives

b. Pyrazole Derivatives

- Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate (): Substitutes piperidine with a pyrazole ring. Molecular formula: C14H12ClF3N3O2 vs. C15H16ClF3N2O2 for the target compound .

Functional Group Modifications

a. Ester-to-Amide Conversion

b. Carbamoyl Substituents

- Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (): Adds a carbamoyl group linked to a fluorophenylmethyl moiety. Density: 1.386 g/cm³ (predicted), higher than typical esters .

Substituent Effects

a. Nitro Group Introduction

- 1-{2-Nitro-3-[4-(3-oxo-butyl)-phenoxy]-phenyl}-piperidine-4-carboxylic acid ethyl ester (): Incorporates a nitro group, a strong electron-withdrawing substituent. Likely reduces metabolic stability due to nitro group reactivity .

Méthodes De Préparation

Synthesis of Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate

A key intermediate, ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate, is prepared by nucleophilic substitution or coupling reactions involving piperidine-4-carboxylic acid ethyl ester and a suitably functionalized pyridine derivative.

Example Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Reagents | Piperidine-4-carboxylic acid ethyl ester, 5-(trifluoromethyl)pyridin-2-yl precursor |

| Base | Potassium hydroxide |

| Solvent | Methanol and water |

| Temperature | 40 °C |

| Reaction Time | 0.5 hours |

| Yield | 54% |

| Work-up | Evaporation, pH adjustment to 3 with 2N HCl, filtration, vacuum drying |

| Characterization | 'H NMR, MS (m/z = 275 [M+H]+) |

This method produces the intermediate in moderate yield with good purity, suitable for further functionalization.

Chlorination to Introduce the 3-Chloro Substituent on Pyridine Ring

Selective chlorination of the pyridine ring at the 3-position is achieved through controlled oxidative chlorination using reagents such as hydrochloric acid and hydrogen peroxide in the presence of chlorinated solvents.

Typical Chlorination Procedure:

This method ensures selective chlorination with minimal over-chlorination or side reactions. The use of hydrogen peroxide as an oxidant in the acidic medium facilitates electrophilic substitution at the 3-position of the pyridine ring.

Purification and Refinement

After synthesis, the crude product undergoes purification steps including:

- Cooling to precipitate and filter out salts.

- Solvent removal under vacuum.

- Washing with aqueous sodium sulfite and sodium carbonate to remove residual oxidants and acidic impurities.

- Drying with anhydrous sodium sulfate to remove moisture.

- Vacuum distillation or recrystallization to achieve high purity (>95%).

These steps are critical to obtaining the compound in a form suitable for pharmaceutical or advanced research applications.

Summary Table of Preparation Conditions

Research Findings and Considerations

- The chlorination step is sensitive to reagent concentrations and temperature control to avoid by-products.

- The use of dichloroethane as solvent provides a suitable medium for chlorination and phase separation.

- The purification sequence effectively removes residual oxidants and acid, critical for downstream applications.

- The yields and purities reported for related compounds (e.g., pyrazole analogs) indicate the robustness of the method and its applicability to the pyridine derivative .

- The moderate yield in the initial coupling step suggests potential for optimization, possibly via alternative bases or solvents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester?

- Methodology : Multi-step synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and functional group transformations. For example, boronic acid derivatives are reacted with halogenated pyridines using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres. Ethyl ester groups are introduced via nucleophilic substitution or hydrolysis of intermediates under controlled pH (e.g., NaOH in ethanol/water mixtures) .

- Key Steps :

- Step 1 : Coupling of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid using Pd catalysis.

- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH) followed by acidification (HCl) to isolate the carboxylic acid intermediate .

Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?

- Methodology :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 366 [M+H]⁺ for intermediates) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- NMR/IR : For functional group identification (e.g., ester carbonyl peaks at ~170 ppm in ¹³C-NMR) .

- Elemental Analysis : Validates purity (>95%) and empirical formula .

Advanced Research Questions

Q. What reaction mechanisms underpin the synthesis of this compound, particularly in cross-coupling steps?

- Mechanistic Insight : The Suzuki-Miyaura coupling involves oxidative addition of Pd(0) to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Computational studies (e.g., quantum chemical calculations) can model transition states and optimize catalytic efficiency .

- Experimental Validation : Kinetic studies under varying temperatures (40–100°C) and catalyst loads (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) to determine rate-limiting steps .

Q. How can Design of Experiments (DoE) principles improve reaction yield and scalability?

- Methodology :

- Factor Screening : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst ratio, temperature).

- Response Surface Modeling : Optimize conditions (e.g., 93–96°C hydrolysis for 17 hours in ) to maximize yield (63.44%) while minimizing side reactions .

- Case Study : ICReDD’s integration of computational pathfinding with experimental validation reduces trial-and-error approaches .

Q. What strategies are employed to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (1 N HCl), basic (1 N NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC and LCMS to identify vulnerable functional groups (e.g., ester hydrolysis to carboxylic acid) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 150°C) .

Q. How can computational tools predict the compound’s pharmacological or agrochemical potential?

- Methodology :

- Molecular Docking : Screen against target receptors (e.g., enzymes in pest species or human kinases) using software like AutoDock.

- SAR Studies : Modify substituents (e.g., replacing Cl with F in the pyridine ring) and correlate with bioactivity data (e.g., IC₅₀ values from in vitro assays) .

Q. What challenges arise during purification, and how are they addressed?

- Challenges : Co-elution of byproducts (e.g., dehalogenated intermediates) during column chromatography.

- Solutions :

- Solvent Optimization : Use mixed solvents (e.g., 10% isopropanol/dichloromethane) for selective extraction .

- pH-Controlled Crystallization : Adjust pH to 6.5 with NaOH to precipitate the pure compound .

Methodological Tables

Table 1: Key Reaction Conditions from

| Step | Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | 93–96°C, 17h, HCl/water | 63.44% |

| Suzuki Coupling | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, tert-butanol, 40–100°C | ~70% (estimated) |

Table 2: Analytical Data from and

| Intermediate | LCMS m/z [M+H]⁺ | HPLC Retention Time |

|---|---|---|

| Ethyl Ester Precursor | 366 | 1.26 min (SMD-TFA05) |

| Carboxylic Acid | 338 | Not reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.